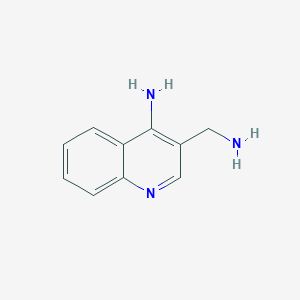

3-(Aminomethyl)quinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQQEOBBGCHKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Aminomethyl Quinolin 4 Amine Scaffolds

Chemical Reactivity of the Quinoline (B57606) Ring

The quinoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of the quinoline ring towards electrophilic substitution is significantly influenced by the presence of the nitrogen atom, which deactivates the pyridine ring (positions 2, 3, and 4) towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions on unsubstituted quinoline typically occur on the benzene ring, preferentially at positions 5 and 8.

However, the reactivity and regioselectivity of the quinoline ring in 3-(Aminomethyl)quinolin-4-amine are profoundly altered by the presence of the strongly activating 4-amino group and the deactivating-directing 3-aminomethyl group.

The regioselective functionalization of the quinoline ring in 3-(Aminomethyl)quinolin-4-amine is primarily governed by the powerful electron-donating effect of the 4-amino group. In electrophilic aromatic substitution reactions, this group strongly activates the quinoline nucleus and directs incoming electrophiles to specific positions. The 3-aminomethyl group, being an alkylamine substituent, has a comparatively weaker influence on the aromatic system.

The 4-amino group, through resonance, increases the electron density at positions 3 and 5. Since position 3 is already substituted, electrophilic attack is predominantly directed to the C-5 position. The directing effect of the 4-amino group is generally strong enough to overcome the inherent preference for substitution at positions 5 and 8 in the unsubstituted quinoline ring.

Furthermore, under acidic conditions, which are common for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the amino groups will be protonated. The resulting ammonium (B1175870) groups are strongly deactivating and meta-directing. This can significantly alter the reactivity and regioselectivity of the quinoline ring.

Halogenation:

The halogenation of 4-aminoquinolines typically proceeds at the C-3 and/or C-5 positions, depending on the reaction conditions and the specific halogenating agent used. For 3-(Aminomethyl)quinolin-4-amine, with the C-3 position already occupied, halogenation is expected to occur selectively at the C-5 position.

Table 1: Predicted Regioselective Halogenation of 3-(Aminomethyl)quinolin-4-amine

| Reaction | Reagent | Predicted Product | Position of Substitution |

|---|---|---|---|

| Bromination | Br₂/CH₃COOH | 5-Bromo-3-(aminomethyl)quinolin-4-amine | C-5 |

| Chlorination | SO₂Cl₂ | 5-Chloro-3-(aminomethyl)quinolin-4-amine | C-5 |

Nitration:

The nitration of strongly activated aromatic rings like 4-aminoquinolines can be achieved under milder conditions than for unsubstituted quinoline. The powerful directing effect of the 4-amino group would again favor substitution at the C-5 position. However, the strongly acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄) will lead to protonation of the amino groups, deactivating the ring and potentially leading to a different substitution pattern or requiring protection of the amino groups prior to nitration. If the reaction can be controlled under less acidic conditions, C-5 nitration is the expected outcome.

Table 2: Predicted Regioselective Nitration of 3-(Aminomethyl)quinolin-4-amine

| Reagent | Predicted Product | Position of Substitution |

|---|

Sulfonation:

Similar to nitration, sulfonation with fuming sulfuric acid involves strongly acidic conditions that would protonate the amino groups, deactivating the ring. If the reaction proceeds, it is likely to be less selective. Under controlled conditions or with protected amino groups, sulfonation would be expected to occur at the C-5 position.

Table 3: Predicted Regioselective Sulfonation of 3-(Aminomethyl)quinolin-4-amine

| Reagent | Predicted Product | Position of Substitution |

|---|

Directing Group Effects Summary:

The combined influence of the substituents on the regioselectivity of electrophilic aromatic substitution on the 3-(Aminomethyl)quinolin-4-amine scaffold can be summarized as follows:

4-Amino Group (Primary Activator): This is a powerful activating ortho-, para-directing group. In the context of the quinoline ring, it strongly directs incoming electrophiles to the C-3 and C-5 positions.

3-Aminomethyl Group (Secondary Influence): As an alkyl-type substituent, it is a weak activator and ortho-, para-directing. Its influence is generally overshadowed by the much stronger 4-amino group.

Therefore, the C-5 position is the most probable site for electrophilic attack due to the strong directing effect of the 4-amino group and the fact that the other activated position (C-3) is already substituted.

Applications As a Privileged Scaffold in Advanced Molecular Design

Design and Synthesis of Novel Quinoline-Based Conjugates

The dual amine groups of 3-(Aminomethyl)quinolin-4-amine offer convergent points for chemical elaboration, allowing for its incorporation into larger, more complex molecules. This has been effectively utilized in the synthesis of hybrid molecules designed to interact with multiple biological targets.

The conjugation of the 4-aminoquinoline (B48711) scaffold with other heterocyclic systems, such as triazoles and pyrazoles, is a common strategy to generate hybrid molecules with potentially enhanced or novel biological activities. The 3-(aminomethyl) and 4-amino groups are ideal handles for such synthetic modifications.

For instance, the aminomethyl group can be converted into an azide, which can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form a 1,2,3-triazole ring linked to the quinoline (B57606) core. This method provides an efficient route to a diverse library of quinoline-triazole conjugates.

Similarly, the amine functionalities can be used in condensation reactions to build pyrazole-containing structures. Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives have been synthesized and shown to possess potent antimalarial properties, with researchers suggesting that both the quinoline and pyrazole pharmacophores contribute to the observed biological effect nih.gov. The synthesis of pyrazoline derivatives from 4-aminoquinoline precursors has also been reported, with some compounds showing promising in vitro antimalarial activity against Plasmodium falciparum researchgate.net.

Exploration in Medicinal Chemistry Research Paradigms (Focus on Chemical Design and Mechanism)

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, particularly for the development of antiprotozoal agents. Research has focused on understanding its chemical design principles and mechanisms of action to overcome challenges like drug resistance.

Structure-activity relationship (SAR) studies of 4-aminoquinoline derivatives have provided crucial insights for designing more effective drugs. For antimalarial activity, several structural features are considered critical:

The Quinoline Core: The 7-chloro substituent on the quinoline ring is considered optimal for activity esr.ie. Replacing the 7-chloro group with other substituents like -Br, -OCH3, or -CF3 generally leads to decreased activity nih.gov.

The 4-Amino Group: This group is essential for the molecule's ability to accumulate in the acidic food vacuole of the malaria parasite, a key step in its mechanism of action nih.gov.

The C3-Position: Modifications at the 3-position of the quinoline ring can significantly impact biological activity. For example, the introduction of a methyl group at this position has been shown to reduce antimalarial activity esr.ie. This suggests that bulky substituents at the C3 position may interfere with the molecule's ability to bind to its target.

The Side Chain: The nature of the side chain attached to the 4-amino group is critical for activity, especially against chloroquine-resistant strains of P. falciparum nih.govnih.gov. SAR studies have shown that modifications to the terminal amino group of the side chain, such as incorporating it into heterocyclic rings (e.g., piperidyl, pyrrolidinyl) or creating short-chain analogues, can lead to a substantial increase in antimalarial potency researchgate.netnih.gov.

These SAR findings guide the rational design of new ligands, including those based on the 3-(Aminomethyl)quinolin-4-amine scaffold, for improved potency and selectivity.

Derivatives of the 4-aminoquinoline scaffold have been evaluated against a range of specific molecular targets in vitro. In the context of malaria, a primary target is the parasite's hemoglobin degradation pathway. Hybrid molecules combining the 4-aminoquinoline scaffold with an isatin-thiosemicarbazone moiety were designed to inhibit falcipain-2, a cysteine protease essential for this pathway nih.gov.

Beyond antimalarial research, 4-aminoquinoline derivatives have been investigated for their anticancer properties. Various analogues have been tested against human breast cancer cell lines, demonstrating significant antigrowth activity. SAR analysis of these compounds indicated that a 7-chloro-4-piperazinylquinoline system was particularly effective mdpi.com.

The table below summarizes the in vitro activity of representative 4-aminoquinoline derivatives against various cell lines and targets.

| Compound Class | Target/Cell Line | Measured Activity (IC50/GI50) | Reference |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | P. falciparum K1 (CQ-resistant) | 2.0 nM | nih.gov |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid | P. falciparum 3D7 (CQ-sensitive) | 1.1 nM | nih.gov |

| 4-Aminoquinoline-Isatin Hybrid (HS6) | Bacillus subtilis | 8 µg/mL (MIC) | researchgate.net |

| N,N-dimethylnaphthalenyl-substituted 7-chloro-4-aminoquinoline | MCF7 (Breast Cancer) | 2.45 µM | mdpi.com |

| Chloroquine (Reference) | MCF7 (Breast Cancer) | 38.44 µM | mdpi.com |

The primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine is the disruption of heme metabolism in the Plasmodium parasite. During its life stage within red blood cells, the parasite digests host hemoglobin in its acidic food vacuole, releasing large amounts of toxic free heme nih.gov. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.

4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic environment of the food vacuole through a process of ion trapping. Here, they form a complex with heme, preventing its polymerization into hemozoin nih.gov. The buildup of the toxic heme-drug complex leads to oxidative stress, membrane damage, and ultimately, parasite death. The terminal amino group of the side chain is essential for this accumulation process nih.gov.

This mechanism is also explored in developing agents against other protozoa. Studies have shown that 4-aminoquinoline derivatives are active against Trypanosoma cruzi and Leishmania species nih.govmdpi.com. In T. cruzi, which cannot synthesize its own heme, the trypanocidal activity of 4-aminoquinolines is enhanced in the presence of heme, suggesting a similar mechanism of interfering with the parasite's heme metabolism nih.gov. For Leishmania, the 4-aminoquinoline scaffold is considered privileged for designing agents that can accumulate in macrophage lysosomes and target the parasite's mitochondria.

Anti-Inflammatory Modulators (In Vitro Mechanism)

While direct in vitro studies detailing the specific anti-inflammatory mechanisms of 3-(Aminomethyl)quinolin-4-amine are not extensively documented in publicly available literature, the broader class of 4-aminoquinolines has been a subject of significant investigation. The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

One of the primary mechanisms by which quinoline derivatives exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Certain quinoline-based compounds have been shown to interfere with this process, thereby downregulating the production of inflammatory mediators.

Furthermore, some quinoline derivatives have been observed to modulate the production of nitric oxide (NO), a key signaling molecule in inflammation. While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during chronic inflammation can lead to tissue damage. The ability of certain quinoline scaffolds to suppress iNOS expression or activity contributes to their anti-inflammatory profile. The specific influence of the 3-(aminomethyl) and 4-amino substitutions on these mechanisms for the title compound remains an area for further detailed investigation.

| Potential In Vitro Anti-Inflammatory Mechanisms of 4-Aminoquinoline Scaffolds | Description |

| NF-κB Pathway Inhibition | Interference with the activation and nuclear translocation of the NF-κB transcription factor, leading to reduced expression of pro-inflammatory genes. |

| Modulation of Nitric Oxide (NO) Production | Inhibition of inducible nitric oxide synthase (iNOS) expression or activity, thereby decreasing the production of excess NO in inflammatory conditions. |

| Cytokine Suppression | Reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory cascade. |

Enzyme Inhibitory Activity

The structural features of 3-(Aminomethyl)quinolin-4-amine make it an attractive scaffold for the design of enzyme inhibitors. The quinoline core can engage in various non-covalent interactions with enzyme active sites, including π-π stacking, hydrophobic interactions, and hydrogen bonding. The amino and aminomethyl substituents provide additional points for interaction and can be readily modified to optimize binding affinity and selectivity for a specific target enzyme.

Research into the broader class of substituted quinolines has revealed inhibitory activity against a diverse range of enzymes. For instance, various quinoline derivatives have been identified as inhibitors of kinases, a large family of enzymes that play critical roles in cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders. The ability of the quinoline scaffold to fit into the ATP-binding pocket of kinases has been a key aspect of their design as kinase inhibitors.

Moreover, certain quinoline-containing compounds have demonstrated inhibitory effects on other enzyme classes, such as proteases and metabolic enzymes like carbonic anhydrases. The specific enzyme inhibitory profile of 3-(Aminomethyl)quinolin-4-amine would be dependent on the precise nature of its interactions with the active site of a given enzyme. The development of derivatives based on this scaffold allows for the fine-tuning of these interactions to achieve potent and selective inhibition of enzymes implicated in various disease states.

| Enzyme Class | Potential for Inhibition by Quinoline Scaffolds | Relevance |

| Kinases | The quinoline core can act as a scaffold to occupy the ATP-binding site, leading to inhibition of kinase activity. | Crucial in cancer and inflammatory diseases. |

| Proteases | Derivatives can be designed to interact with the active site of proteases, blocking their catalytic function. | Important in various physiological and pathological processes. |

| Carbonic Anhydrases | The scaffold can be functionalized to target the active site of these metalloenzymes. | Involved in pH regulation and various physiological processes. |

| Other Metabolic Enzymes | The versatile quinoline structure can be adapted to inhibit a range of other enzymes involved in metabolic pathways. | Potential for treating metabolic disorders. |

Role in Chemical Biology and Material Science Research

Fluorescent Probe Development

The development of fluorescent probes is a cornerstone of chemical biology, enabling the visualization and study of complex biological processes in real-time. Quinoline-based probes, including those derived from 3-(Aminomethyl)quinolin-4-amine, have emerged as powerful tools in this area.

Design Principles for Quinoline-Based Fluorescent Probes

The rational design of quinoline-based fluorescent probes involves a modular approach, often incorporating three key domains that can be independently modified to fine-tune the probe's properties. nih.gov These domains are responsible for:

Compound Polarization: This is often achieved by introducing electron-donating groups to the quinoline (B57606) core, which helps to push electron density into the fluorophore. nih.gov

Tuning of Photophysical Properties: Modifications to this domain allow for the adjustment of the probe's absorption and emission wavelengths. nih.govacs.org

Structural Diversity and Late-Stage Functionalization: This domain provides a site for introducing various functional groups, making the scaffold amenable to combinatorial development and optimization for specific applications. nih.govacs.orgnih.gov

A significant advantage of some quinoline-based probe designs is their facile, two-step synthesis from commercially available starting materials, often utilizing regioselective palladium-catalyzed cross-coupling reactions. nih.govacs.org This synthetic accessibility facilitates the high-throughput screening and discovery of novel fluorescent probes. nih.gov Despite the potential of the quinoline scaffold, it has been historically under-explored, largely due to synthetic challenges. nih.gov However, recent advancements have made it a more attractive platform for developing probes for live-cell imaging and other applications. nih.govnih.gov

Mechanisms of Fluorescence Modulation

The fluorescence of quinoline-based probes can be modulated through several mechanisms, allowing for the development of "turn-on" or ratiometric sensors that respond to specific analytes or environmental changes. Key mechanisms include:

Photo-induced Electron Transfer (PET): In the "off" state, a photo-induced electron transfer process from a donor to the fluorophore quenches the fluorescence. researchgate.net Upon binding to the target analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence. researchgate.netresearchgate.net

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity. researchgate.netresearchgate.net

Twisted Intramolecular Charge Transfer (TICT): In some fluorescent molecules containing amine groups, the excited state can relax through a non-radiative pathway involving the twisting of a part of the molecule. mdpi.com This process, known as TICT, can quench fluorescence. mdpi.com The suppression of TICT, for instance by binding to a target, can lead to increased fluorescence quantum yield. mdpi.com The dark-state nature of TICT is particularly useful in modulating the fluorescence of small organic dyes for bioimaging applications. mdpi.com

Applications in Bioimaging (Cellular Uptake, Localization Studies)

Quinoline-based fluorescent probes have demonstrated significant utility in live-cell imaging. nih.govnih.gov Their small size, high sensitivity, and rapid response times make them advantageous over protein-based probes. nih.gov These probes have been successfully applied to:

Live-cell imaging: Quinoline-based probes have been used for live-cell imaging, taking advantage of their unique fluorescence response to intracellular pH. nih.govacs.org

Cellular Staining: They can serve as effective cellular stains. nih.gov

Targeting Specific Organelles: For example, a morpholine-substituted quinoline-pyrene probe has been shown to efficiently stain lysosomes. nih.gov

Therapeutic and Imaging Agents: Rhodium(III) metal complexes incorporating quinoline ligands have been developed as both therapeutic and fluorescence imaging agents, showing the ability to localize within the cell nucleus. rsc.org

| Application | Probe Type | Target | Reference |

| Live-cell imaging | Quinoline-based probe | Intracellular pH | nih.govacs.org |

| Lysosome staining | Morpholine-substituted quinoline-pyrene probe | Lysosomes | nih.gov |

| Therapeutic and imaging | Rhodium(III) quinoline complex | Cell nucleus | rsc.org |

Sensor Development for Metal Ions and Biomolecules

The versatile quinoline scaffold has been extensively used to develop fluorescent sensors for a variety of metal ions and biomolecules. The design of these sensors often relies on the principles of fluorescence modulation discussed earlier.

Aluminum (Al³⁺): A quinoline-based fluorescent probe, QNP, has been designed for the selective detection of Al³⁺ ions. nih.gov The sensing mechanism involves a synergistic effect of PET and Intramolecular Charge Transfer (ICT), resulting in a significant fluorescence enhancement upon binding to Al³⁺. nih.gov This probe has been successfully used for bioimaging of Al³⁺ in living cells, plant tissues, and zebrafish. nih.gov

Copper (Cu²⁺): A quinoline-based chemosensor has been developed for the selective detection of copper ions, providing a colorimetric method to distinguish between cuprous and cupric ions. rsc.org

Zinc (Zn²⁺): Several quinoline-based fluorescent probes have been synthesized for the detection of Zn²⁺. researchgate.netbohrium.com For instance, a Schiff base quinoline derivative acts as a "turn-on" fluorescent probe for Zn²⁺, with the sensing mechanism attributed to the combined effects of CHEF and the inhibition of PET. researchgate.net Another approach involves using an amino-functionalized metal-organic framework (MOF) modified with sulfadoxine (B1681781) as a selective fluorescent sensor for Zn²⁺ in water and blood serum samples. nih.gov

Biomolecules: Quinoline-based probes have been designed for the selective imaging of biomolecules like tau aggregates, which are associated with Alzheimer's disease. acs.org One such probe exhibits a "turn-on" fluorescence behavior towards tau fibrils, with the proposed mechanism being an environment-sensitive molecular rotor-like response. acs.org

| Analyte | Probe Type | Detection Mechanism | Reference |

| Al³⁺ | Quinoline-based probe (QNP) | PET and ICT | nih.gov |

| Cu²⁺ | Quinoline-based chemosensor | Colorimetric | rsc.org |

| Zn²⁺ | Schiff base quinoline derivative | CHEF and PET inhibition | researchgate.net |

| Tau Aggregates | Quinoline-based probe (Q-tau 4) | Molecular rotor-like response | acs.org |

Coordination Chemistry and Ligand Design

The nitrogen atoms in the quinoline ring and the aminomethyl substituent of 3-(aminomethyl)quinolin-4-amine make it an excellent ligand for coordinating with various metal ions. This has led to the synthesis of a diverse range of metal complexes with interesting properties and potential applications.

Synthesis of Metal Complexes (e.g., Cu(II), Re, Pd(II) Complexes)

The coordination chemistry of quinoline derivatives has been extensively studied, leading to the synthesis of complexes with various transition metals. dntb.gov.ua

Copper (Cu(II)) Complexes: Copper(II) complexes with ligands derived from 4-amino-antipyrine have been synthesized and characterized. nih.gov In some cases, the ligand coordinates to the Cu²⁺ ion through a phenolic -OH group and a carbonyl group. nih.gov Other studies have focused on Cu(I) and Cu(II) complexes with lonidamine-conjugated ligands designed for synergistic antitumor effects. nih.gov

Rhenium (Re) Complexes: Rhenium(I) tricarbonyl complexes with 8-hydroxyquinolines and diazoles have been synthesized and characterized. rsc.org Additionally, the synthesis and electronic structure of a series of (8-amino)quinoline and (4-amino)phenanthridine complexes of Re(CO)₃X (where X = Cl, Br) have been reported. nih.gov In these complexes, the aminoquinoline ligand typically binds in a bidentate fashion through its two nitrogen atoms. nih.gov

Palladium (Pd(II)) Complexes: Various palladium(II) halide complexes with quinolinylaminophosphonates have been synthesized. nih.gov Depending on the substitution pattern of the quinoline ligand, different coordination modes are observed, including N,N-chelation and bridging between two palladium centers. nih.gov The development of ligands for palladium(II)-catalyzed C-H functionalization is an active area of research. acs.org

| Metal Ion | Ligand Type | Key Features | Reference |

| Cu(II) | Schiff base from 4-amino-antipyrine | Coordination through phenolic -OH and carbonyl groups | nih.gov |

| Re(I) | 8-hydroxyquinoline (B1678124) and diazoles | Tricarbonyl complexes | rsc.org |

| Re(I) | (8-amino)quinoline | Bidentate coordination through two nitrogen atoms | nih.gov |

| Pd(II) | Quinolinylaminophosphonates | N,N-chelation and bridging coordination modes | nih.gov |

Spectroscopic and Structural Characterization of Complexes (e.g., X-ray Crystallography, NMR, IR, UV-Vis)

The elucidation of the three-dimensional structure and electronic properties of metal complexes incorporating 3-(aminomethyl)quinolin-4-amine and its derivatives is crucial for understanding their reactivity and potential applications. A suite of spectroscopic and diffraction techniques are employed for this purpose.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of these compounds in solution. researchgate.net Chemical shifts provide information about the electronic environment of the nuclei. For example, in the ¹H NMR spectrum of a related quinoline derivative, aromatic protons appear at specific chemical shifts, and the protons of the aminomethyl group also show characteristic signals. chemicalbook.com In DMSO-d₆, the ¹H and ¹³C NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline have been reported, with signals assigned to specific carbon and hydrogen atoms. researchgate.net The combination of experimental NMR data with theoretical calculations, such as those using Density Functional Theory (DFT), can provide a more detailed understanding of the molecular structure. researchgate.netresearchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule and to probe the coordination of the ligand to the metal center. researchgate.net The vibrational spectra of complexes containing 3-aminopyridine (B143674), a related ligand, show characteristic bands for the pyridine (B92270) ring and the amino group. tubitak.gov.tr Changes in the vibrational frequencies of the ligand upon coordination can indicate which atoms are involved in bonding to the metal. For instance, shifts in the azomethine stretching vibration in the IR spectra of Schiff base complexes confirm the formation of the complex. researchgate.net The IR spectra of 4-chloroaniline, another related amine, show distinct symmetric and asymmetric N-H stretching bands. youtube.com

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and its complexes. The absorption spectra of quinoline and its amino derivatives show characteristic bands corresponding to π-π* and n-π* transitions. researchgate.net The coordination of these ligands to a metal center can lead to the appearance of new charge-transfer bands. For example, the UV-Vis spectra of Re(CO)₃X complexes with (8-amino)quinoline and (4-amino)phenanthridine ligands have been studied, revealing transitions with mixed π-π*/MLCT character. nih.gov The solvent can also influence the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.net

Below is a table summarizing the spectroscopic data for related quinoline compounds.

| Spectroscopic Technique | Compound/Complex | Key Observations |

| ¹H NMR | 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d₆ | Aromatic protons and methyl protons show characteristic chemical shifts. researchgate.net |

| ¹³C NMR | 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d₆ | Signals for all carbon atoms are observed and assigned. researchgate.net |

| IR | Re(CO)₃Br with (8-amino)quinoline | Shows characteristic CO stretching frequencies at 2019, 1914, and 1872 cm⁻¹. nih.gov |

| UV-Vis | Aminoquinoline | Exhibits absorption bands corresponding to π-π* transitions. researchgate.net |

Investigation of Coordination Modes and Stoichiometries

The aminomethyl and amino groups, along with the quinoline nitrogen, provide multiple potential binding sites in 3-(aminomethyl)quinolin-4-amine, allowing for various coordination modes and stoichiometries in its metal complexes.

Coordination Modes: 8-Aminoquinoline and its derivatives typically act as bidentate ligands, coordinating to a metal center through the quinoline nitrogen and the exocyclic amino nitrogen. nih.gov This chelation forms a stable five- or six-membered ring with the metal ion. However, other coordination modes are possible. For example, bridging binding modes have been observed for (8-amino)quinoline. nih.gov In some tripodal ligands based on 8-aminoquinoline, not all potential donor atoms coordinate to the metal, leading to different coordination geometries. researchgate.net The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands.

Stoichiometries: The stoichiometry of the resulting complexes, which is the ratio of the ligand to the metal ion, can also vary. In many cases, a 1:1 or 2:1 ligand-to-metal ratio is observed. For instance, the synthesis of tetracyanocadmate(II) and tetracyanozincate(II) complexes with 3-aminopyridine resulted in polymeric structures with the general formula [M(3AP)₂M'(CN)₄]n, indicating a 2:1 ratio of the aminopyridine ligand to the primary metal center. tubitak.gov.tr The reaction of a tripodal tris-8-aminoquinoline ligand with various transition metals led to the isolation of complexes with a 1:1 ligand-to-metal stoichiometry. researchgate.net

The table below provides examples of coordination modes and stoichiometries for related quinoline-based complexes.

| Ligand | Metal Ion | Coordination Mode | Stoichiometry (Ligand:Metal) | Reference |

| (8-amino)quinoline | Rhenium(I) | Bidentate | 1:1 | nih.gov |

| 3-Aminopyridine | Cadmium(II)/Zinc(II) | Monodentate | 2:1 | tubitak.gov.tr |

| Tris-8-aminoquinoline tripodal ligand | Zinc(II), Cadmium(II), Cobalt(III) | Septa-dentate (variable) | 1:1 | researchgate.net |

Catalytic Applications

Role as Ligands in Organometallic Catalysis (e.g., Suzuki-Miyaura Coupling)

The quinoline scaffold is a prominent feature in ligands used for various organometallic catalytic reactions. researchgate.net Specifically, derivatives of 4-aminoquinoline (B48711) have been explored for their potential in catalysis. frontiersin.org One of the most significant applications of such ligands is in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be significantly influenced by the nature of the ligand coordinated to the palladium catalyst. Ligands based on quinoline can enhance the catalytic activity and selectivity of the reaction. researchgate.net For example, 3-arylated quinolines have been synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net While direct use of 3-(aminomethyl)quinolin-4-amine as a ligand in published Suzuki-Miyaura reactions is not explicitly detailed in the provided context, the general utility of quinoline-based ligands in this and other cross-coupling reactions is well-established. researchgate.netnih.gov The aminomethyl group could potentially serve as an additional coordination site or be modified to tune the electronic and steric properties of the ligand, thereby influencing the catalytic outcome.

Efficiency and Selectivity in Catalytic Transformations

The efficiency and selectivity of a catalytic transformation are critical metrics for its practical application. In the context of organometallic catalysis, the ligand plays a pivotal role in determining these parameters.

Selectivity: Selectivity refers to the ability of a catalyst to preferentially form a specific product over other possible products. This can include chemoselectivity (differentiating between different functional groups), regioselectivity (controlling the position of a new bond), and stereoselectivity (controlling the spatial arrangement of atoms). In the aminocarbonylation of 6-iodoquinoline, the selectivity towards the formation of amides versus ketoamides was found to be strongly dependent on the reaction conditions and the type of phosphine (B1218219) ligand used. nih.gov For example, the use of a bidentate XantPhos ligand resulted in the almost exclusive formation of the quinoline-6-carboxamide (B1312354) derivatives. nih.gov Similarly, in the oxidation of catechol, copper complexes with different quinoline-derived ligands exhibited varying levels of catalytic activity, highlighting the influence of the ligand structure on the reaction rate. mdpi.com

The development of new ligands, such as those potentially derived from 3-(aminomethyl)quinolin-4-amine, is a continuous effort to improve the efficiency and selectivity of catalytic transformations for the synthesis of valuable organic molecules.

Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While no specific docking studies for 3-(Aminomethyl)quinolin-4-amine have been reported, extensive research on 4-aminoquinoline (B48711) derivatives, particularly in the context of antimalarial drug discovery, illustrates the utility of this approach. mbimph.commdpi.com These studies often target proteins from the Plasmodium falciparum parasite, the deadliest species of malaria. For instance, researchers have docked various 4-aminoquinoline derivatives into the binding pockets of proteins like P. falciparum lactate (B86563) dehydrogenase (pfLDH) and oxidoreductase to predict their binding energies and interaction patterns. mbimph.comproquest.com

In a typical study, a library of compounds is computationally docked to a protein's crystal structure. The results are ranked based on a scoring function, which estimates the binding affinity, often expressed in kcal/mol. mbimph.com Lower binding energy values indicate a more favorable interaction. For example, a study on 4-aminoquinoline-monastrol hybrids identified a lead compound with a binding energy of -12.20 kcal/mol against pfLDH. proquest.com Another investigation on different 4-aminoquinoline derivatives reported binding energies ranging from -5.3 to -6.1 Kcal/mol against the anticancer target protein CB1a. The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-alkyl interactions with key amino acid residues in the protein's active site. mdpi.com

These computational predictions are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guiding the synthesis of more potent analogs. mdpi.comnih.gov

Table 1: Representative Binding Affinity Predictions for 4-Aminoquinoline Derivatives

| Compound Series | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-Aminoquinoline-monastrol hybrids | P. falciparum lactate dehydrogenase (1CET) | up to -12.20 proquest.com | ALA98, GLY29, ASN140, THR101 proquest.com |

| 4-Aminoquinoline derivatives | Oxidoreductase (1LDG) | Not specified, but identified potent compounds mbimph.com | Not specified |

| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazoles | P. falciparum lactate dehydrogenase | Highest among tested series (value not specified) nih.gov | Not specified |

| 6-chlorocyclopentaquinolinamine | Penicillin Binding Protein (PBP2a) (4DK1) | Not specified, but showed optimal docking mdpi.com | ALA601, ILE614, GLN521, TYR519 mdpi.com |

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Stability)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. nih.govarabjchem.org These methods can determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical indicators of a molecule's electronic properties. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between these orbitals (ELUMO - EHOMO) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

Table 2: Representative Quantum Chemical Properties of Quinoline (B57606) Derivatives from DFT Studies

| Compound/System | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Pt(dach)Cl4 | LSDA/SDD | Not specified | Not specified | 2.11760 nih.gov |

| Pt(en)Cl4 | LSDA/SDD | Not specified | Not specified | 2.05500 nih.gov |

| Pt(bipy)Cl4 | LSDA/SDD | Not specified | Not specified | 1.68699 nih.gov |

| Substituted Quinoline (6w) | B3LYP/6-31G'(d,p) | Not specified | Not specified | 4.87 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govasianpubs.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for their biological effects. researchgate.net

Numerous QSAR studies have been conducted on 4-aminoquinoline derivatives to understand their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov These models are built using a "training set" of molecules with known activities and then validated using an external "test set". nih.gov The models use various molecular descriptors that quantify physicochemical properties such as steric (e.g., molar refractivity), electronic (e.g., dipole moment), and hydrophobic (e.g., log P) characteristics. asianpubs.org

For example, one study on 7-chloro-4-aminoquinoline derivatives developed a statistically significant QSAR model using multiple linear regression. asianpubs.org Another comprehensive study on 108 aminoquinoline analogues used 2D and 3D QSAR descriptors to build robust models. The results indicated that hydrophilicity and shorter side chains were beneficial for activity against resistant parasite strains. nih.gov The statistical quality of a QSAR model is often judged by parameters like the correlation coefficient (r²). A study of 4-aminoquinoline derivatives reported a model with an r² value of 0.8722, indicating a strong correlation between the descriptors and the observed antimalarial activity. ejbps.com

Table 3: Examples of Statistical Parameters from QSAR Studies on 4-Aminoquinoline Derivatives

| Compound Series | QSAR Method | Correlation Coefficient (r²) | Cross-validated r² (q²) | Key Finding |

|---|---|---|---|---|

| 4-Aminoquinoline derivatives | Multiple Linear Regression (MLR) | 0.8722 ejbps.com | Not specified | Model showed good predictive ability based on 2D autocorrelation descriptors. ejbps.com |

| 7-Substituted 4-aminoquinolines | CoMFA/CoMSIA | Not specified | Not specified | Identified pharmacophoric features governing activity against CQ-resistant strains. researchgate.net |

| 108 Aminoquinoline analogues | SYBYL QSAR Module | Not specified | Not specified | Hydrophilic properties and shorter side chains improve activity against resistant strains. nih.gov |

| 4-Aminoquinoline analogues vs. NF54 strain | MLR/PLS | 0.7273 (Calibration set) researchgate.net | Not specified | Developed robust models for predicting activity against chloroquine-sensitive strains. nih.gov |

Prediction of Spectroscopic Properties

Theoretical calculations, primarily using DFT, can accurately predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman). nih.govnih.gov This capability is extremely useful for confirming the structure of newly synthesized compounds by comparing theoretically predicted spectra with experimental data.

For quinoline derivatives, DFT calculations have been successfully employed to predict their spectroscopic features. arabjchem.org For instance, a recent study on a series of novel quinoline derivatives used the B3LYP functional with the 6-31G'(d,p) basis set to calculate their ¹H NMR spectra. nih.gov The study reported predicted chemical shifts for the amide NH proton in the range of δ 11.15–10.33 ppm and for the methyl group on the quinoline ring between δ 2.55–2.59 ppm, which align with experimental observations. nih.gov

Similarly, vibrational spectra can be calculated and compared with experimental FT-IR and Raman spectra. The calculations provide vibrational frequencies and intensities, and a Potential Energy Distribution (PED) analysis can be performed to make precise assignments for each vibrational mode, such as C=C, C=N, and C-N stretching within the quinoline ring system. arabjchem.org This detailed analysis helps in understanding the intramolecular interactions and the effect of different functional groups on the molecule's vibrational properties.

Table 4: Theoretically Predicted ¹H NMR Chemical Shifts for a Quinoline Derivative

| Proton Environment | Predicted Chemical Shift (δ, ppm) nih.gov | Method/Basis Set nih.gov |

|---|---|---|

| Amide (NH) | 11.15–10.33 | B3LYP/6-31G'(d,p) |

| Quinoline-CH (Position 5) | 7.85–7.80 | B3LYP/6-31G'(d,p) |

| Quinoline-CH (Position 7) | 8.01–7.97 | B3LYP/6-31G'(d,p) |

| Quinoline-CH (Position 8) | 7.98–7.95 | B3LYP/6-31G'(d,p) |

| Methyl (CH3) | 2.55–2.59 | B3LYP/6-31G'(d,p) |

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step procedures that may utilize harsh reagents, high temperatures, and hazardous solvents, posing environmental and economic challenges. nih.govnih.gov Consequently, a significant research thrust is the development of greener and more sustainable synthetic methodologies.

Future synthetic strategies for 3-(Aminomethyl)quinolin-4-amine are expected to incorporate principles of green chemistry. This includes the use of one-pot multicomponent reactions (MCRs), which enhance efficiency by combining several reaction steps without isolating intermediates. mdpi.com The application of environmentally benign and reusable catalysts, such as iron(III) chloride (FeCl₃), is another promising avenue that can offer milder reaction conditions and improved yields. nih.gov

Microwave-assisted organic synthesis (MAOS) represents a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolines and quinolines. ucm.es This technique could be adapted to the synthesis of 3-(Aminomethyl)quinolin-4-amine precursors, significantly reducing reaction times and energy consumption.

Furthermore, biocatalysis is emerging as a highly sustainable approach for synthesizing amine-containing pharmaceuticals. mdpi.comrsc.org Enzymes like monoamine oxidases (MAO) and transaminases offer high stereo- and regioselectivity under mild, aqueous conditions. tandfonline.comnih.govnih.gov Research into engineered enzymes could lead to a direct and environmentally friendly biocatalytic route to 3-(Aminomethyl)quinolin-4-amine or its key intermediates. mdpi.com The oxidative aromatization of tetrahydroquinolines using MAO-N biocatalysts, for instance, presents a sustainable alternative to traditional chemical oxidation methods. nih.gov

Table 1: Comparison of Conventional and Green Synthetic Approaches for Quinoline Derivatives

| Approach | Characteristics | Potential Advantages for 3-(Aminomethyl)quinolin-4-amine Synthesis |

|---|---|---|

| Conventional Synthesis | Often multi-step, may use harsh reagents (e.g., strong acids), high temperatures, and hazardous organic solvents. nih.govnih.gov | Well-established routes. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step, high atom economy. mdpi.com | Increased efficiency, reduced waste, simplified purification. |

| Green Catalysis | Utilizes non-toxic, inexpensive, and recyclable catalysts like FeCl₃. nih.gov | Milder reaction conditions, lower cost, reduced environmental impact. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. ucm.es | Drastically reduced reaction times, improved yields, higher purity. |

| Biocatalysis | Employs enzymes (e.g., MAO, transaminases) as catalysts in aqueous media. mdpi.comtandfonline.comnih.gov | High selectivity, mild conditions, environmentally friendly, potential for chiral synthesis. |

Exploration of New Chemical Transformations and Derivatization Pathways

The presence of two distinct amine groups—a primary aromatic amine at the C4 position and a primary aliphatic amine on the methyl substituent at the C3 position—makes 3-(Aminomethyl)quinolin-4-amine a versatile building block for creating diverse chemical libraries. Future research will likely focus on the selective functionalization of these two sites.

The C4-amino group, being directly attached to the aromatic quinoline ring, is expected to have different reactivity compared to the more flexible aminomethyl group at C3. This difference can be exploited for regioselective derivatization. For instance, the C4-amine could undergo reactions typical for aromatic amines, such as diazotization followed by substitution, or coupling reactions to form amides or sulfonamides.

The aminomethyl group at C3 offers a site for modifications such as N-alkylation, N-acylation, or condensation with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. rsc.org The Mannich reaction, a classic method for aminomethylation, could be applied in reverse, or the aminomethyl group could be used as a handle to introduce a wide variety of substituents. tandfonline.com

Furthermore, direct C-H functionalization of the quinoline core, a major focus in modern organic chemistry, could provide pathways to novel derivatives. mdpi.comnih.gov While the existing amino groups would influence the regioselectivity of such reactions, methods for C-H activation at other positions on the quinoline ring could lead to compounds with unique substitution patterns that are inaccessible through traditional methods.

Expansion of Applications in Advanced Materials and Sensors

The inherent fluorescence and metal-chelating properties of the quinoline scaffold make its derivatives prime candidates for applications in materials science and chemical sensing. mdpi.comtandfonline.com The 3-(Aminomethyl)quinolin-4-amine structure, with its two nitrogen-based donor sites, is particularly well-suited for the design of novel fluorescent sensors.

Quinoline-based probes are widely developed for the detection of various metal ions, including Fe³⁺, Zn²⁺, and Cu²⁺. mdpi.comtandfonline.comnih.gov The mechanism of sensing often relies on processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), where the binding of a metal ion to the nitrogen atoms of the quinoline derivative modulates its photophysical properties, leading to a detectable change in fluorescence. nih.gov The dual amine groups of 3-(Aminomethyl)quinolin-4-amine could act as a pincer-like ligand, potentially offering high selectivity and sensitivity for specific metal ions. tandfonline.comconicet.gov.ar

Future research could involve synthesizing derivatives of 3-(Aminomethyl)quinolin-4-amine where one or both amine groups are functionalized with other chromophores or binding units to create sophisticated sensors for a range of analytes beyond metal ions. For example, by incorporating moieties sensitive to pH or specific biomolecules, probes for biological imaging could be developed. nih.gov

Beyond sensors, quinoline derivatives are being explored for their use in electronic materials. Strategically designed donor-acceptor-donor (D-A-D) molecules incorporating a quinoline core have shown potential in non-volatile memory devices. The electron-accepting nature of the quinoline ring combined with electron-donating groups can be tuned to achieve desired electronic properties.

Integration with High-Throughput Screening for New Target Identification (in vitro)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against biological targets. tandfonline.comacs.org The 3-(Aminomethyl)quinolin-4-amine scaffold is an ideal starting point for the creation of focused compound libraries for HTS campaigns.

The derivatization potential at the two amine positions allows for the generation of significant chemical diversity around a common core. These libraries can then be subjected to in vitro screening using a variety of assays to identify "hits" for specific biological targets. nih.gov HTS can be performed in a target-based manner, for example, by screening for inhibitors of a particular enzyme like a kinase, or through phenotypic screening, where the effect of the compounds on whole cells or organisms is observed without a preconceived target. nih.govnih.govnih.gov

The quinoline core is a well-known "privileged scaffold" found in numerous approved drugs, including kinase inhibitors and antimalarial agents. ucm.esconicet.gov.ar An HTS campaign using a library of 3-(Aminomethyl)quinolin-4-amine derivatives could identify novel inhibitors of protein kinases, which are crucial targets in oncology, or new agents against infectious diseases. nih.govrsc.org The integration of HTS with automated microscopy and data analysis further accelerates the process of identifying promising lead compounds for further development. acs.org

Table 2: Potential HTS Applications for a 3-(Aminomethyl)quinolin-4-amine-Based Library

| Screening Approach | Description | Potential Targets/Outcomes |

|---|---|---|

| Target-Based Screening | Compounds are tested for their ability to modulate the activity of a specific, purified biological target (e.g., an enzyme or receptor). nih.govnih.gov | Identification of inhibitors for kinases, proteases, or other enzymes implicated in diseases like cancer or inflammation. |

| Phenotypic Screening | Compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism. nih.gov | Discovery of compounds with antibacterial, antifungal, or anticancer activity without prior knowledge of the specific molecular target. |

| Kinome Profiling | A compound library is screened against a large panel of kinases to determine selectivity and identify novel kinase targets. nih.gov | Discovery of highly selective or multi-targeted kinase inhibitors for cancer therapy. |

| Antimicrobial Screening | The library is tested for its ability to inhibit the growth of various bacterial or fungal strains. nih.gov | Identification of new lead compounds to combat antibiotic resistance. |

Advanced Computational Methods for Predictive Design

In recent years, computational methods have become indispensable in the design and optimization of new molecules. mdpi.com For a scaffold like 3-(Aminomethyl)quinolin-4-amine, these in silico tools offer a powerful way to predict the properties of its derivatives and guide synthetic efforts toward the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.comnih.gov By developing robust 2D and 3D-QSAR models for a series of 3-(Aminomethyl)quinolin-4-amine derivatives, researchers can predict the activity of new, unsynthesized analogs and identify the key structural features required for high potency. mdpi.commdpi.com

Molecular docking is another critical tool that allows for the visualization and prediction of how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov Docking studies can be used to design derivatives of 3-(Aminomethyl)quinolin-4-amine that have improved binding affinity and selectivity for a specific target. This approach helps in understanding the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to biological activity. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.gov Together, these computational approaches enable a rational, predictive design cycle, reducing the time and cost associated with traditional trial-and-error synthesis and testing. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Aminomethyl)quinolin-4-amine derivatives, and how are they optimized for yield?

- Methodology : Derivatives are synthesized via cyclization, nitration, chlorination, and coupling reactions starting from precursors like 4-methoxyaniline. For example, trifluoromethyl-nitroquinoline derivatives are prepared by reacting 2,8-bis(trifluoromethyl)-4-chloroquinoline with diamines in N-methylpyrrolidone (NMP) under reflux with triethylamine as a base. Cooling the reaction mixture induces precipitation, followed by filtration and washing . Yield optimization involves adjusting stoichiometry (e.g., 10 mmol chloroquinoline with 5 mmol diamine) and reaction time (12–24 hours) .

Q. Which characterization techniques are critical for confirming the structure of 3-(Aminomethyl)quinolin-4-amine derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) and Electrospray Ionization Mass Spectrometry (ESI-MS) are standard. For example, 1H NMR chemical shifts (e.g., δ 8.58 ppm for quinoline protons) and ESI-MS data (e.g., M+H+ = 354.17) validate structural integrity . Elemental analysis (C, H, N) ensures purity, with deviations <0.4% from calculated values .

Q. What in vitro assays are used to evaluate antitumor activity of these derivatives?

- Methodology : MTT assays against cancer cell lines (e.g., MDA-231, A549) at 5 μmol·L⁻¹. Compounds like 4b and 5a show inhibitory activity >50% compared to controls. Dose-response curves and IC₅₀ calculations are used to rank potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 3-(Aminomethyl)quinolin-4-amine derivatives with enhanced antimalarial activity?

- Methodology : Substituent analysis reveals that electron-withdrawing groups (e.g., trifluoromethyl, nitro) at the 2- and 3-positions enhance activity against Plasmodium falciparum strains (e.g., Dd2, K1). For example, 7-chloro-N-(4-fluoro-3-(morpholinomethyl)phenyl)quinolin-4-amine (2j) achieves IC₅₀ < 1 μM. Computational docking with PfDHFR (dihydrofolate reductase) identifies key hydrogen bonds with Asp54 and Leu164 .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in neurotropic activity studies?

- Methodology : In silico-to-in vivo extrapolation using tools like PASS Online predicts neurotropic effects (e.g., nootropic, antidepressant). For example, 3-(N-R,R'-aminomethyl) derivatives show predicted inhibition of ubiquinol-cytochrome c reductase (Pa > 0.7). In vivo validation involves rodent models (e.g., forced swim test for antidepressants) to confirm bioactivity and address pharmacokinetic limitations (e.g., blood-brain barrier penetration) .

Q. How do reaction conditions influence regioselectivity in the synthesis of quinoline-4-amine derivatives?

- Methodology : Temperature and solvent polarity control regioselectivity. For instance, NMP at 120°C favors coupling at the 4-position over the 2-position due to steric hindrance from trifluoromethyl groups. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity before final cyclization .

Q. What computational methods predict off-target interactions of 3-(Aminomethyl)quinolin-4-amine derivatives?

- Methodology : PASS Online screens for off-target effects (e.g., calcium channel modulation) using probability scores (Pa). Derivatives with Pa < 0.3 for unintended targets (e.g., 5-HT release inhibition) are prioritized to minimize toxicity. Retrospective analysis of false positives (e.g., predicted CNS effects not seen in vivo) refines prediction algorithms .

Data Analysis and Contradiction Resolution

Q. How to interpret discrepancies between NMR data and computational structural predictions?

- Methodology : Compare experimental 13C NMR shifts (e.g., δ 152.1 ppm for quinoline C4) with Density Functional Theory (DFT)-calculated values. Deviations >2 ppm suggest conformational flexibility or solvent effects. X-ray crystallography resolves ambiguities, as seen in 7-chloro-N-(3-((diethylamino)methyl)phenyl)quinolin-4-amine derivatives .

Q. Why do some derivatives show high in vitro antitumor activity but poor solubility in physiological buffers?

- Methodology : LogP calculations (e.g., >4 for trifluoromethyl derivatives) indicate hydrophobicity. Salt formation (e.g., hydrochloride salts) or PEGylation improves solubility. For example, 4-aminomethylquinoline hydrochloride (CAS 5632-13-3) exhibits enhanced aqueous solubility without compromising activity .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.